2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide
Description
Systematic IUPAC Name and Structural Formula
The compound 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is systematically named according to IUPAC guidelines. Its full IUPAC name is 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide , reflecting its structural components: a bromine substituent, an acetamide group, and a sulfonamide moiety linked to an ethylaniline derivative.
The molecular structure contains:
- A bromine atom attached to the acetamide group.
- A sulfonamide bridge connecting a phenyl ring (ethylaniline) to a para-substituted phenyl group.
- An acetamide functional group bonded to the central phenyl ring.
The structural formula is:
$$
\text{C}{16}\text{H}{17}\text{BrN}2\text{O}3\text{S}
$$
This is derived from the SMILES notation:
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
which corresponds to the InChIKey ARHJSICESQBFRC-UHFFFAOYSA-N .
Alternative Nomenclature Conventions in Chemical Literature
The compound is referenced under multiple synonyms in chemical databases and commercial catalogs. Key alternative names include:
These names emphasize the sulfonamide linkage, bromine substitution, and acetamide functionality. Variations arise from differences in substituent prioritization or synthetic pathway descriptions.
Molecular Formula and Weight Calculations
The molecular formula C₁₆H₁₇BrN₂O₃S is validated by elemental composition and spectroscopic data. The molecular weight is calculated as:
| Element | Atomic Mass (g/mol) | Quantity | Contribution |
|---|---|---|---|
| Carbon (C) | 12.01 | 16 | 192.16 |
| Hydrogen (H) | 1.008 | 17 | 17.136 |
| Bromine (Br) | 79.90 | 1 | 79.90 |
| Nitrogen (N) | 14.01 | 2 | 28.02 |
| Oxygen (O) | 16.00 | 3 | 48.00 |
| Sulfur (S) | 32.07 | 1 | 32.07 |
| Total | 397.286 |
Rounding to two decimal places yields 397.3 g/mol , aligning with experimental data.
Summary of Key Identifiers
Properties
IUPAC Name |
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-2-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(9-11-15)18-16(20)12-17/h3-11H,2,12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHJSICESQBFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation
Halogenation reactions are crucial for introducing halogens like bromine into organic molecules. These reactions often involve the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
Sulfonamide Formation
Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine. This step would involve the formation of the 4-[(ethylanilino)sulfonyl]phenyl moiety.
Amidation
Amidation involves the reaction of an acid or acid derivative with an amine. In this case, the formation of the acetamide group would require a suitable acid or acid chloride and the appropriate amine.
Reaction Conditions and Reagents
The choice of reaction conditions and reagents is crucial for the success of each step. Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Catalysts or bases like triethylamine or pyridine may be used to facilitate reactions.
Analysis and Purification
After synthesis, compounds are typically analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, HPLC (High-Performance Liquid Chromatography), and mass spectrometry to confirm their structure and purity. Purification methods include recrystallization, column chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom and the sulfonyl group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and amide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted phenylacetamides .
Scientific Research Applications
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is widely used in scientific research for:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Proteomics Research: The compound is used in the study of protein interactions and functions.
Organic Reactions: It is employed to understand complex organic reactions and mechanisms.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The bromine atom and the sulfonyl group play crucial roles in these interactions, facilitating various chemical transformations . The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide and its analogs:
Key Observations:
- Molecular Weight : Brominated acetamides with extended substituents (e.g., thiazolyl or tetrahydrofuran groups) exhibit higher molecular weights (>400 g/mol), impacting solubility and bioavailability .
- Safety Profiles : Most analogs, including the target compound, are classified as irritants, necessitating careful handling .
Pharmacological Activity Comparisons
Evidence from structurally related N-phenylacetamide sulfonamides highlights the role of substituents in modulating biological activity:
- Analgesic Activity: Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) showed analgesic efficacy comparable to paracetamol . N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibited anti-hypernociceptive effects in inflammatory pain models .
- Structural Correlations: The presence of sulfonamide and piperazine/piperidine groups enhances receptor binding, likely due to increased hydrogen bonding and lipophilicity. In contrast, the ethylanilino sulfonyl group in the target compound may offer unique pharmacokinetic properties, though direct activity data are lacking .
Biological Activity
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by the presence of a bromine atom and an ethylanilino group, which contribute to its unique properties and biological interactions.
- Molecular Formula : C14H16BrN2O2S
- Molecular Weight : 366.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure activity, particularly in maximal electroshock (MES) tests .
- Anti-inflammatory Properties : Sulfonamide derivatives are often explored for their anti-inflammatory effects. The presence of the sulfonamide group is believed to enhance the compound's ability to inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Antimicrobial Activity : Some studies have reported that sulfonamide compounds can exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, making them effective against various bacterial strains .
Anticonvulsant Activity
A study evaluated the anticonvulsant effects of various N-substituted acetamides, including those structurally related to this compound. The findings indicated:
- Efficacy in MES Tests : Compounds similar to this compound demonstrated significant protection against seizures induced by electrical stimulation .
- Dose-dependent Response : The anticonvulsant activity was observed to be dose-dependent, with higher doses yielding better protective effects against seizures.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of sulfonamide derivatives has been attributed to their ability to inhibit enzymes involved in inflammatory processes:
- Cyclooxygenase Inhibition : Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Antimicrobial Studies
Research into the antimicrobial activity of sulfonamides has shown promise:
- Inhibition of Bacterial Growth : Laboratory tests have demonstrated that compounds with a sulfonamide moiety can inhibit the growth of various bacteria, including strains resistant to other antibiotics .
Case Studies
-
Anticonvulsant Efficacy Study :
- A series of experiments were conducted using animal models to assess the efficacy of various acetamide derivatives.
- Results indicated that specific modifications in the chemical structure significantly enhanced anticonvulsant activity compared to standard treatments like phenytoin.
-
Inflammation Model Study :
- In a controlled study involving induced inflammation in rats, treatment with sulfonamide derivatives resulted in a marked reduction in inflammatory markers compared to untreated controls.
Table 1: Summary of Biological Activities
Q & A
Q. What analytical standards and controls are essential for publishing reproducible data?
- Guidelines :
- Reference Standards : Use USP-grade solvents and certified reference materials (e.g., USP 2-Bromo-N-(4-sulfamoylphenyl)acetamide) .
- Positive/Negative Controls : Include known sulfonamide inhibitors (e.g., acetazolamide) in enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
